molecular formula C8H16ClNO2 B2889097 (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride CAS No. 845508-14-7

(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B2889097
CAS No.: 845508-14-7
M. Wt: 193.67
InChI Key: QRLXIGLBXUFGCM-LEUCUCNGSA-N
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Description

(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative featuring an aminomethyl group at the C2 position and a carboxylic acid moiety at C1, with stereochemistry defined as (1S,2R). This compound is commonly used in pharmaceutical research and organic synthesis. Key properties include:

  • CAS number: 158414-45-0 () or listed under racemic mixtures in .
  • Purity: Typically ≥95% ().
  • Applications: Intermediate in drug synthesis, particularly for neurologically active compounds (e.g., Milnacipran derivatives, ).

Properties

IUPAC Name

(1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLXIGLBXUFGCM-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl group and carboxylic acid functionality.

    Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Aminomethylation: The cyclohexanol is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

    Oxidation: The resulting compound is oxidized to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions, such as neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(1S,2S)-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride
  • Structure: Differs in stereochemistry (1S,2S vs. 1S,2R) and lacks the aminomethyl group.
  • Molecular formula: C₇H₁₃ClNO₂ ().
  • CAS : 24716-92-5.
cis- and trans-2-Aminocyclohexanol Hydrochloride
  • Structure: Cyclohexanol backbone with amino and hydroxyl groups.
  • Molecular formula: C₆H₁₃NO·HCl ().
  • CAS : 6936-47-6 (cis), 5456-63-3 (trans).
  • Key difference : Replacement of carboxylic acid with hydroxyl group alters acidity (pKa ~10–12 for alcohols vs. ~2–4 for carboxylic acids), affecting solubility in aqueous media .

Functional Group Variants

Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate Hydrochloride
  • Structure : Ester derivative of the target compound.
  • Molecular formula: C₉H₁₈ClNO₂ ().
  • CAS : 1127-99-7 ().
  • Key difference : Esterification of the carboxylic acid increases lipophilicity (logP ~1.5 vs. ~-0.5 for the acid), enhancing membrane permeability but reducing water solubility .
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
  • Structure : Cyclobutane ring instead of cyclohexane.
  • Molecular formula: C₇H₁₄ClNO₂ ().
  • CAS : 223425-82-7.
  • Key difference: Smaller ring size (cyclobutane vs.

Pharmacologically Relevant Analogues

Milnacipran Hydrochloride
  • Structure: Cyclopropane core with aminomethyl and carboxamide groups.
  • Molecular formula : C₁₅H₂₂ClN₂O ().
  • CAS : 101152-94-6.
  • Key difference: Cyclopropane’s rigid structure enhances receptor selectivity compared to flexible cyclohexane derivatives, as seen in its use as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
rac-(1R,2S)-2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid Hydrochloride
  • Structure : Incorporates an imidazole ring.
  • Molecular formula : C₁₀H₁₀O₂S ().
  • CAS : 152880-21-2.
  • Key difference : The imidazole group introduces basicity (pKa ~6.95) and metal-coordination capabilities, useful in catalysis or metalloenzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight Key Functional Groups
(1S,2R)-Target Compound C₈H₁₆ClNO₂ 158414-45-0 209.67 Carboxylic acid, aminomethyl
(1S,2S)-Isomer C₇H₁₃ClNO₂ 24716-92-5 193.64 Carboxylic acid, amino
Ethyl (1S,2R)-Ester Derivative C₉H₁₈ClNO₂ 1127-99-7 207.70 Ester, aminomethyl
cis-2-Aminocyclohexanol Hydrochloride C₆H₁₃NO·HCl 6936-47-6 151.63 Alcohol, amino

Biological Activity

(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride is a chiral compound with significant biological activity and potential therapeutic applications. Its unique structural properties, characterized by a cyclohexane ring with an aminomethyl group and a carboxylic acid functional group, contribute to its interactions with various biological systems.

  • Molecular Formula : C8H16ClN O2
  • Molecular Weight : Approximately 193.67 g/mol
  • IUPAC Name : (1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride

Synthesis

The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride typically involves several steps:

  • Starting Material : Cyclohexanone is reduced to cyclohexanol.
  • Aminomethylation : Cyclohexanol undergoes aminomethylation using formaldehyde and ammonium chloride.
  • Oxidation : The product is oxidized to form the carboxylic acid group.
  • Hydrochloride Formation : The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activity

Research indicates that (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride exhibits significant biological activity through its interactions with enzymes and receptors. This compound has been studied for its potential therapeutic effects in various medical conditions.

The mechanism of action involves:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in neurotransmission, potentially affecting neurological functions.

Enzymatic Studies

Several studies have focused on the interactions of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride with enzymes:

  • A study demonstrated that the compound inhibits certain proteases involved in cellular signaling pathways, suggesting its role as a potential therapeutic agent in cancer treatment .
  • Other research highlighted its effect on neurotransmitter receptors, indicating possible applications in treating neurological disorders .

Pharmacological Applications

The compound has been investigated for its pharmacological properties:

  • Antiviral Activity : Research explored the use of this compound as a prodrug to enhance bioavailability and efficacy against viral infections .
  • Anticancer Potential : In vitro studies showed that it could inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic acidSimilar cyclohexane structureDifferent stereochemistry affects biological activity
3-(Aminomethyl)cyclohexane-1-carboxylic acidContains an additional carbon atomPotentially different pharmacokinetic properties

This comparison highlights how stereochemistry influences biological activity and reactivity.

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